molecular formula C5H14Cl2N2OS B2492063 Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride CAS No. 2361634-16-2

Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride

Cat. No.: B2492063
CAS No.: 2361634-16-2
M. Wt: 221.14
InChI Key: IDGTZCNSCUZILF-UHFFFAOYSA-N
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Description

Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride is a useful research compound. Its molecular formula is C5H14Cl2N2OS and its molecular weight is 221.14. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Azetidinones, including azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane, have shown significant potential as anticonvulsants. Studies have synthesized and tested compounds with azetidinone moieties for their efficacy against seizures, demonstrating notable anticonvulsant activity in some compounds (Singh, Siddiqui, & Pandeya, 1994).

Antimicrobial Activity

Compounds with azetidinone structures have been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant antimicrobial activity against various urinary tract pathogens, providing a potential route for developing new antimicrobial agents (Subudhi et al., 2007).

Drug Design Applications

Azetidinones, including azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane, are valuable motifs in drug design. Their unique structure has been utilized in the synthesis of new chemical compounds, offering a diverse range of applications in pharmaceutical development (Dubois et al., 2019).

Anti-inflammatory Activity

Research has also explored the anti-inflammatory properties of azetidinone derivatives. Certain synthesized azetidinones have shown promise as anti-inflammatory agents, potentially leading to new treatments for inflammatory conditions (Kalsi et al., 1990).

Properties

IUPAC Name

azetidin-3-ylmethyl-imino-methyl-oxo-λ6-sulfane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS.2ClH/c1-9(6,8)4-5-2-7-3-5;;/h5-7H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGTZCNSCUZILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CC1CNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-16-2
Record name [(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride
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